molecular formula C20H20ClN3O2S B2636225 7-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole CAS No. 897488-03-8

7-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

Cat. No.: B2636225
CAS No.: 897488-03-8
M. Wt: 401.91
InChI Key: HWLCGTIKLMBJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The reaction was monitored by thin layer chromatography (TLC) .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, NMR and IR spectroscopy can provide information about the chemical structure of the compound . The mass of the compound can be determined using mass spectrometry .

Scientific Research Applications

Synthesis and Biological Activity

The research in this area primarily focuses on the synthesis of thiazole and piperazine derivatives and evaluating their biological activities. For instance, Mhaske et al. (2014) synthesized a novel series of thiazol-5-yl and piperazin-1-yl methanone derivatives, characterizing them through spectral methods and screening for antimicrobial activity, where many compounds showed moderate to good activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, highlighting the variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Romero et al. (2012) reported on the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), identifying compounds with subnanomolar potencies, showcasing the chemical versatility and potential therapeutic applications of such compounds (Romero et al., 2012).

Antimicrobial and Insecticidal Activities

Research has also delved into the antimicrobial and insecticidal potentials of derivatives of this chemical structure. For example, Ding et al. (2019) designed and synthesized new piperidine thiazole compounds, demonstrating significant insecticidal activities against armyworm at various concentrations, highlighting the potential agricultural applications of these compounds (Ding, Pan, Yin, Tan, & Zhang, 2019).

Future Directions

The future directions for research on this compound could involve further investigation into its biological activities and potential applications. For instance, similar compounds have been reported to exhibit anti-inflammatory and analgesic activities , suggesting that this compound could also have potential therapeutic applications.

Properties

IUPAC Name

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-13-6-7-16(21)18-17(13)22-20(27-18)24-10-8-23(9-11-24)19(25)14-4-3-5-15(12-14)26-2/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLCGTIKLMBJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.